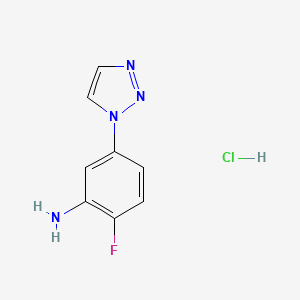![molecular formula C11H16FNO B13259305 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13259305.png)
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is an organic compound with a complex structure that includes a fluorophenyl group, an ethylamino group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-fluorophenylacetonitrile with ethylamine, followed by reduction and subsequent reaction with propanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor to pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and ethylamino alcohols. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-8(7-14)13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
ATTVTBXKZLCIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13259236.png)
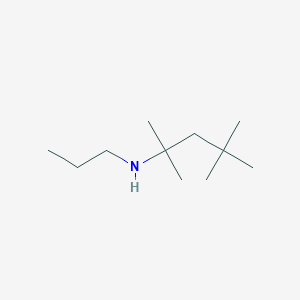
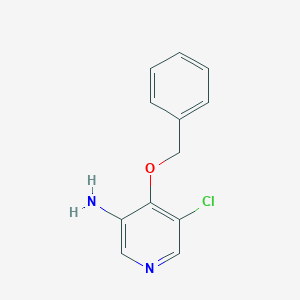

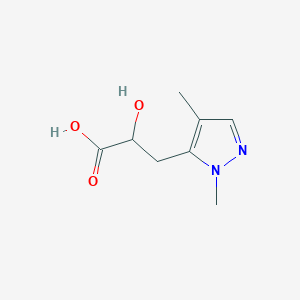
![2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B13259279.png)
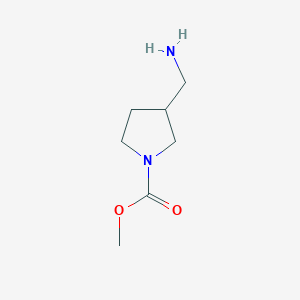
amine](/img/structure/B13259293.png)

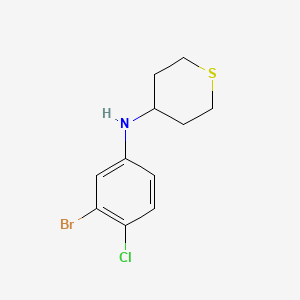
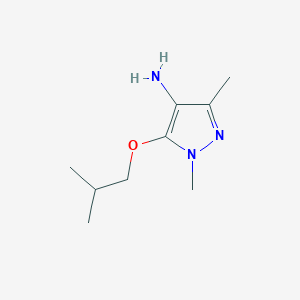
![N-{2-[(2-phenylethyl)amino]ethyl}acetamide](/img/structure/B13259306.png)
